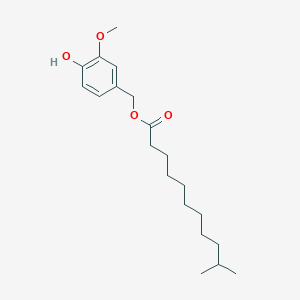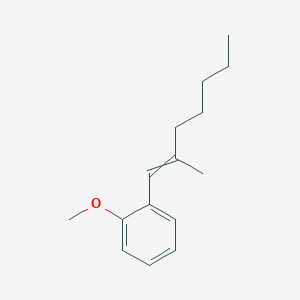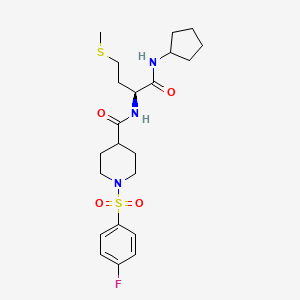
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is a chemical compound with the molecular formula C19H30O4 It is known for its unique structure, which includes a phenolic group and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate typically involves esterification reactions. One common method is the reaction of (4-Hydroxy-3-methoxyphenyl)methanol with 10-methylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The phenolic group is known to scavenge free radicals, making it a candidate for developing new antioxidant agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of new drugs for treating oxidative stress-related diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is mediated through molecular pathways that involve the stabilization of free radicals and the prevention of chain reactions that lead to cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-methylundecanoate: A similar compound with a shorter aliphatic chain.
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate: A compound with a similar phenolic group but different aliphatic chain length.
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is unique due to its specific combination of a phenolic group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require both hydrophilic and hydrophobic characteristics.
Propriétés
Numéro CAS |
906465-19-8 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate |
InChI |
InChI=1S/C20H32O4/c1-16(2)10-8-6-4-5-7-9-11-20(22)24-15-17-12-13-18(21)19(14-17)23-3/h12-14,16,21H,4-11,15H2,1-3H3 |
Clé InChI |
GVYIBCHMUBJSKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)

![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)

![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
